molecular formula C19H19N3O B2943915 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide CAS No. 588715-41-7

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide

Cat. No. B2943915
CAS RN: 588715-41-7
M. Wt: 305.381
InChI Key: JUERZKUNGIXAHA-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide, abbreviated as 2-EP-6-MQCH, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its ability to act as an inhibitor of several enzymes, including caspases and cytochrome P450. It has also been studied as a potential therapeutic agent for cancer and other diseases.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide is related to the broader family of quinoline derivatives, which have been synthesized and characterized through various chemical reactions. A study detailed the synthesis of quinoline derivatives through the reaction of 8-hydroxyquinoline with methyl chloroacetate, followed by condensation with hydrazine hydrate to afford carbohydrazide. These compounds were characterized by spectroscopic techniques and elemental analyses, highlighting the methodological approach to create complex quinoline structures for scientific research applications (Saeed, Abbas, Ibrar, & Bolte, 2014).

Antimicrobial Activity

Another significant application of quinoline derivatives includes their evaluation for antimicrobial properties. Research on substituted 1,2,3-triazoles containing the quinoline moiety synthesized from 4-azido-2,8-bistrifluoromethylquinoline revealed that these compounds exhibit a broad spectrum of antimicrobial activity against various strains. The study indicated that the nature of the substituent on the triazole ring significantly influences antimicrobial efficacy, with certain compounds displaying significant activity at low concentrations (Sumangala, Poojary, Chidananda, Fernandes, & Kumari, 2010).

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer potential. A new quinazolinone-based derivative showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent. The compound demonstrated significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells, indicating its promise for therapeutic applications in cancer treatment (Riadi, Alamri, Geesi, Anouar, et al., 2021).

Antimicrobial and Antifungal Activity

Further research into quinazolin-4(3H)-one derivatives prepared from 6-iodo-2-phenylquinazolin-4(3H)-one showed excellent broad-spectrum antimicrobial activity, with certain compounds being particularly effective against Candida albicans and Pseudomonas aeruginosa. These findings underscore the potential of quinoline derivatives in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Alafeefy, 2008).

properties

IUPAC Name

2-(4-ethylphenyl)-6-methylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-13-5-7-14(8-6-13)18-11-16(19(23)22-20)15-10-12(2)4-9-17(15)21-18/h4-11H,3,20H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUERZKUNGIXAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-6-methylquinoline-4-carbohydrazide

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